

IACS-10759 off-target effects and selectivity profiling

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Compound of Interest

Compound Name: IACS-10759

Cat. No.: B1191776

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IACS-10759 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the off-target effects and selectivity profile of **IACS-10759**. The content is structured to address common questions and troubleshooting scenarios that may arise during experiments involving this potent inhibitor of oxidative phosphorylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **IACS-10759**?

A1: **IACS-10759** is a potent and highly selective small-molecule inhibitor of mitochondrial respiratory Complex I (NADH:ubiquinone oxidoreductase).[1][2][3][4][5] It selectively binds to the ND1 subunit of Complex I, obstructing the electron transport chain.[1][6] This action blocks cellular respiration and oxidative phosphorylation (OXPHOS), leading to a significant reduction in ATP production.[7][8][9] The inhibitory effect is observed at low nanomolar concentrations.[2][7][10]

Q2: Has a comprehensive off-target screening (e.g., kinome scan, CEREP panel) for **IACS-10759** been made publicly available?

A2: Based on publicly available data, a comprehensive off-target screening profile for **IACS-10759**, such as a full kinome scan or a broad panel like the CEREP safety screen, has not been published. The available literature consistently describes **IACS-10759** as a "highly potent

and selective" inhibitor of Complex I, with most observed adverse effects considered to be mechanism-based.[1][11][12]

Q3: What are the known downstream cellular effects of **IACS-10759** treatment?

A3: Inhibition of Complex I by **IACS-10759** leads to a cascade of downstream cellular events, primarily driven by energy depletion. These include:

- **Reduced ATP Production:** Direct inhibition of OXPHOS curtails the primary pathway for ATP synthesis.[7]
- **Decreased Oxygen Consumption Rate (OCR):** As a direct consequence of blocking the electron transport chain, mitochondrial respiration is significantly inhibited.[2][7]
- **Impaired Biosynthesis:** The inhibition leads to reduced production of aspartate, a crucial precursor for nucleotide biosynthesis.[8]
- **Activation of AMPK:** The decrease in the cellular ATP/ADP ratio activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[2][6]
- **Suppression of mTOR:** Activated AMPK subsequently suppresses the mTOR signaling pathway, a central regulator of cell growth and proliferation.[2][6]
- **Induction of Apoptosis:** In cancer cells highly dependent on OXPHOS, these metabolic insults lead to programmed cell death.[2][8]

Q4: What are the major off-target or adverse effects observed with **IACS-10759**?

A4: The most significant adverse effects reported for **IACS-10759** have emerged from clinical trials and are considered mechanism-based toxicities, meaning they are a direct consequence of its potent on-target activity.[11][12] These dose-limiting toxicities include:

- **Lactic Acidosis:** Inhibition of mitochondrial respiration forces cells to rely on glycolysis for ATP production, leading to an accumulation of lactate in the blood.[1][11]
- **Neurotoxicity:** Peripheral neuropathy has been observed as a significant side effect, though the precise link between systemic OXPHOS inhibition and neurotoxicity requires further

investigation.[1][5][12]

These toxicities created a narrow therapeutic index, which ultimately led to the discontinuation of its clinical trials.[1][12]

Troubleshooting Guides

Problem 1: I'm observing unexpected cytotoxicity in my cell line, even at low concentrations of **IACS-10759**.

- **Possible Cause:** Your cell line may be highly dependent on oxidative phosphorylation for survival. Many cancer cell types, particularly those with defects in glycolytic pathways or certain genetic backgrounds (e.g., AML, brain cancer), are exquisitely sensitive to OXPHOS inhibition.[2][8]
- **Troubleshooting Steps:**
 - **Assess Metabolic Profile:** Use a metabolic analyzer (e.g., Seahorse XF) to determine the basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of your cells. High OCR/ECAR ratio indicates a reliance on OXPHOS.
 - **Culture Medium Glucose:** Ensure glucose levels in your culture medium are not limiting. Low-glucose conditions can sensitize cells to OXPHOS inhibitors.[13]
 - **Titrate Carefully:** Perform a more detailed dose-response curve starting from sub-nanomolar concentrations to determine the precise IC50 for your specific cell line.

Problem 2: My results show minimal cell death, even at concentrations that effectively inhibit oxygen consumption.

- **Possible Cause:** The cells may be compensating for the loss of OXPHOS by upregulating glycolysis. This metabolic plasticity allows them to survive the initial metabolic insult.[7][14]
- **Troubleshooting Steps:**
 - **Measure ECAR:** Use a metabolic analyzer to check if the extracellular acidification rate (ECAR), an indicator of glycolysis, increases after treatment with **IACS-10759**. [2]

- Combination Therapy: Consider co-treatment with a glycolysis inhibitor, such as 2-deoxy-D-glucose (2-DG), to block this compensatory pathway. This dual targeting has been shown to induce cell death where **IACS-10759** alone does not.[\[13\]](#)
- Check Culture Conditions: As seen in CLL cells, interaction with a stromal microenvironment can influence metabolic responses and cell survival.[\[7\]](#)[\[14\]](#) Evaluate if your culture conditions (e.g., co-culture) might be providing a survival advantage.

Quantitative Data Summary

Table 1: On-Target Potency of **IACS-10759**

Assay Type	Target	Potency (IC50)	Notes
Oxidative Phosphorylation Inhibition	Mitochondrial Complex I	< 10 nM	Blocks cellular respiration. [2]
ATP Production / Oxygen Consumption	Mitochondrial Complex I	Single-digit nM	Measured in isolated mitochondria with malate/glutamate as substrates. [7] [10]

| NADH to NAD⁺ Conversion | Immunoprecipitated Complex I | Low nM | Direct measurement of enzyme inhibition.[\[10\]](#) |

Table 2: Summary of Observed Clinical Toxicities (Adverse Effects)

Toxicity	Description	Mechanism
Lactic Acidosis	Elevated blood lactate levels.	Mechanism-based; shift to glycolysis upon OXPHOS inhibition. [1] [11]

| Neurotoxicity | Peripheral neuropathy. | Mechanism-based; considered a dose-limiting toxicity. [\[1\]](#)[\[12\]](#) |

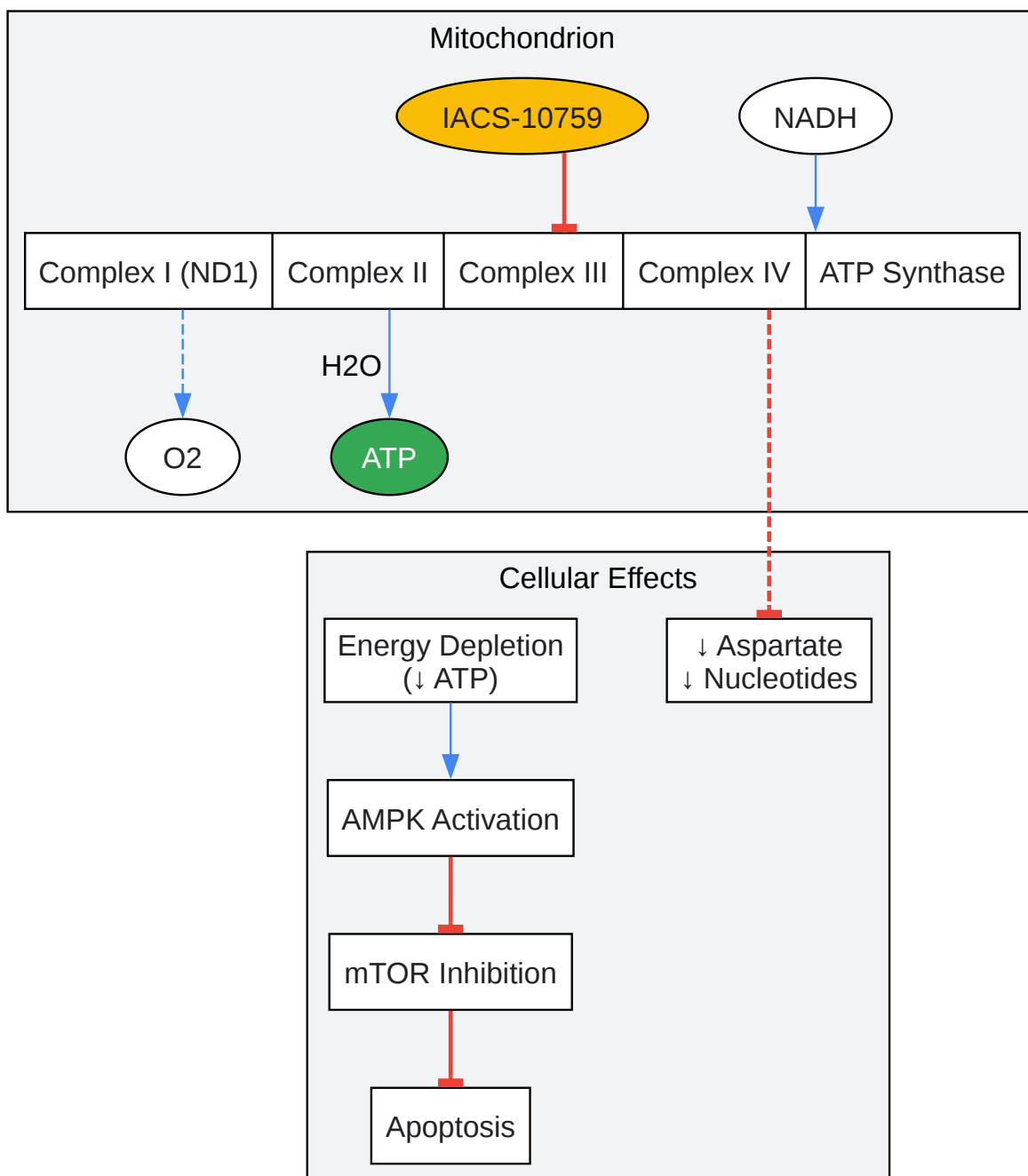
Experimental Protocols

Protocol 1: Assessing Mitochondrial Respiration via Oxygen Consumption Rate (OCR)

This protocol is used to measure the real-time impact of **IACS-10759** on mitochondrial function.

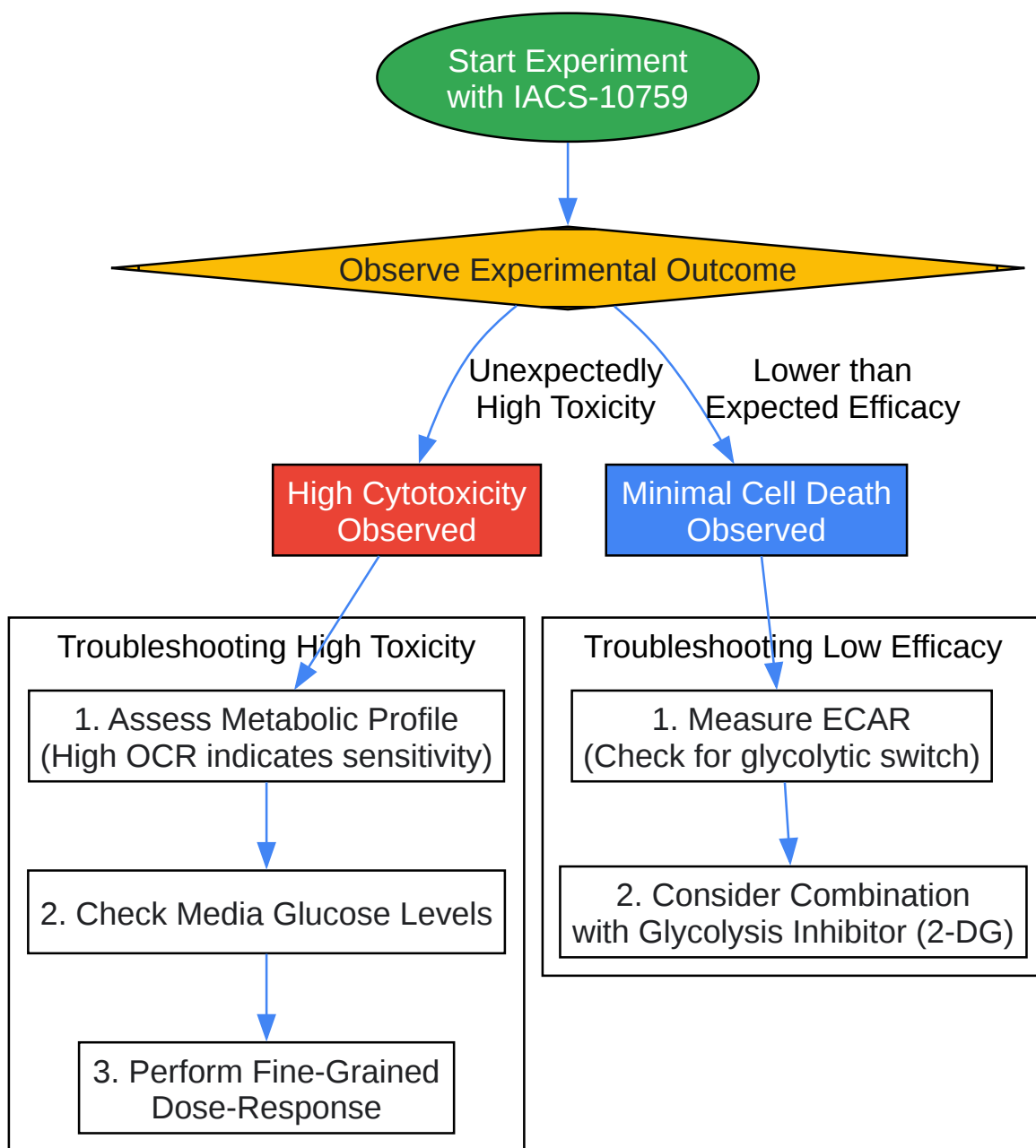
- **Cell Seeding:** Plate cells in a specialized microplate (e.g., Seahorse XF Cell Culture Microplate) at a pre-optimized density and allow them to adhere overnight.
- **Assay Preparation:** One hour before the assay, replace the growth medium with an unbuffered assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate at 37°C in a non-CO2 incubator.
- **Compound Loading:** Prepare **IACS-10759** at the desired concentrations in the assay medium and load it into the injector ports of the sensor cartridge.
- **Seahorse XF Analysis:**
 - Calibrate the instrument.
 - Measure the basal OCR and ECAR for several cycles.
 - Inject **IACS-10759** and monitor the subsequent changes in OCR to determine the extent of inhibition.
 - Optionally, perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to further dissect the effects on ATP production, maximal respiration, and spare respiratory capacity.^[7]

Visualizations



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Caption: **IACS-10759** mechanism of action and downstream cellular signaling pathways.



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Caption: Troubleshooting workflow for unexpected results in **IACS-10759** experiments.

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